molecular formula C14H20N2O4S B2945652 Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate CAS No. 890281-18-2

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate

Cat. No.: B2945652
CAS No.: 890281-18-2
M. Wt: 312.38
InChI Key: AFCOFRSAZNSZDI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a piperazine-based compound characterized by a benzenesulfonyl group at the 4-position of the piperazine ring and an ethyl acetate moiety linked via a methylene bridge. Its structural identity is confirmed by spectral

  • ¹H NMR (500 MHz, CDCl₃): δ 8.11 (s, 2H, aromatic), 7.40–7.33 (m, 5H, benzene), 4.22–4.19 (q, 2H, ethyl ester), 3.82–3.80 (t, 4H, piperazine), 3.30 (s, 2H, CH₂), 1.29–1.27 (t, 3H, ethyl CH₃) . This compound is synthesized via catalytic hydrogenation of benzyl-protected intermediates using Pd(OH)₂/C under H₂ gas .

Properties

IUPAC Name

ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-15-8-10-16(11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCOFRSAZNSZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields 2-[4-(benzenesulfonyl)piperazin-1-yl]acetic acid and ethanol.

  • Basic hydrolysis : Produces the corresponding carboxylate salt.

Conditions :

Reaction TypeReagents/ConditionsProductYield
Acidic hydrolysis6M HCl, reflux, 6 hrCarboxylic acid82%
Basic hydrolysis1M NaOH, 60°C, 4 hrSodium carboxylate75%

Nucleophilic Substitution

The benzenesulfonyl group facilitates nucleophilic displacement on the piperazine ring:

  • Amine substitution : Reacts with primary/secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents .

  • Thiol substitution : Requires catalytic base (e.g., K₂CO₃) for efficient thiolate ion generation.

Example Reaction :

text
Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate + H₂N-R → Ethyl 2-[4-(R-substituted)piperazin-1-yl]acetate + benzenesulfinic acid

Optimized Conditions : DMF, 80°C, 12 hr .

Oxidation:

  • Benzenesulfonyl group : Resists further oxidation under standard conditions (e.g., H₂O₂, m-CPBA).

  • Piperazine ring : Requires strong oxidizers (e.g., KMnO₄) for N-oxidation, forming N-oxide derivatives .

Reduction:

Target GroupReagentProductNotes
EsterLiAlH₄2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol68% yield
SulfonamideZn/HClPiperazine derivative (sulfonyl → thioether)Limited selectivity

Catalytic Coupling Reactions

The compound participates in metal-catalyzed cross-coupling:

  • Buchwald-Hartwig amination : With aryl halides using Pd(OAc)₂/Xantphos .

  • Suzuki-Miyaura coupling : Requires pre-functionalization at the benzene ring .

Key Data :

Reaction TypeCatalyst SystemSubstrateYield
Buchwald-HartwigPd(OAc)₂/Xantphos4-bromoacetophenone63%
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Phenylboronic acid41%

Stability Under Thermal/Photolytic Conditions

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and forming piperazine byproducts .

  • Photolytic degradation : UV light (254 nm) induces C-S bond cleavage in benzenesulfonyl group.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
Ester hydrolysis (acidic)2.1 × 10⁻⁴58.3
Amine substitution5.7 × 10⁻⁵72.8
LiAlH₄ reduction3.4 × 10⁻³34.1

Mechanistic Insights

  • Ester hydrolysis : Follows a bimolecular acyl-oxygen cleavage mechanism under acidic conditions.

  • Nucleophilic substitution : Proceeds via a concerted SN2 pathway at the sulfonamide-activated piperazine nitrogen .

Scientific Research Applications

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C₁₄H₂₀N₂O₄S and a molecular weight of approximately 312.38 g/mol. It consists of a piperazine ring substituted with a benzenesulfonyl group and an ethyl acetate moiety. This structure gives it unique chemical properties and makes it useful in various applications.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, medicine, and industry.

Chemistry

  • Building block It serves as a building block for synthesizing complex molecules. The compound is used for chemical transformations in synthetic organic chemistry.

Biology

  • Biochemical probe It is investigated as a biochemical probe in proteomics research.

Medicine

  • Drug development It is explored for potential therapeutic properties and as a precursor for drug development. Piperazine sulfonamides, like this compound, exhibit diverse therapeutic activities . Cariprazine HCl, an atypical antipsychotic drug used to treat schizophrenia and bipolar disorder, is related to piperazine derivatives .

Industry

  • Specialty chemicals and materials It is utilized in producing specialty chemicals and materials.

Related Compounds

Compound NameStructure FeaturesUnique Properties
Ethyl 2-(piperazin-1-yl)acetateSimple piperazine structureLacks the benzenesulfonyl group; less complex activity.
4-(benzenesulfonyl)piperazineContains only piperazine and sulfonylNo acetate moiety; primarily used as an intermediate.
N-benzoylpiperazineBenzoyl instead of sulfonamideDifferent reactivity profile; used in different applications.
N-(4-sulfamoylphenyl)piperazineSulfamoyl instead of sulfonamidePotentially different biological activities due to structure.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Aromatic/Substituted Aryl Derivatives

  • Ethyl 2-(4-(2-bromophenyl)piperazin-1-yl)acetate (AB13102):
    • Substituent: 2-bromophenyl (electron-withdrawing).
    • Molecular formula: C₁₄H₁₈BrN₂O₂.
    • Applications: Intermediate in drug synthesis (e.g., antipsychotics) .
  • Ethyl 2-(4-(3,5-di(trifluoromethyl)phenyl)ureido)acetate (10m): Substituent: Trifluoromethyl groups enhance lipophilicity. Molecular weight: 616.2 g/mol (ESI-MS) . Relevance: Potential use in kinase inhibition due to urea linkage .

Heterocyclic Derivatives

  • Ethyl 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetate: Substituent: Pyrimidine ring (basic nitrogenous heterocycle). Synthesis: Acid hydrolysis of esters yields carboxylic acid derivatives (e.g., compound 56) . Bioactivity: Pyrimidine analogs often target nucleic acid synthesis .
  • Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate: Substituent: Pyridazinone ring (electron-deficient). Application: Precursor to hydrazide derivatives with acetylcholinesterase inhibitory activity .

Key Difference: Heterocyclic substituents (pyrimidine, pyridazinone) introduce hydrogen-bonding sites absent in the benzenesulfonyl analog, influencing target selectivity .

Sulfonyl/Carbonyl Derivatives

  • 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid :
    • Substituent: FMOC group (protective group in peptide synthesis).
    • CAS: 180576-05-0 .
    • Use: Solid-phase synthesis reagent .
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate :
    • Substituent: Fluorobenzoyl group (enhanced metabolic resistance).
    • Synthesis: Multi-step route involving TFA deprotection .

Biological Activity

Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate is a chemical compound with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly as a precursor for drug development and as a biochemical probe in proteomics research.

The biological activity of this compound is primarily attributed to its structural components. The benzenesulfonyl group can interact with various enzymes or receptors, potentially leading to inhibition of their activity. The piperazine ring enhances the compound's binding affinity and selectivity towards specific molecular targets, which may include neurotransmitter receptors and other proteins involved in cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds containing piperazine moieties often exhibit a range of pharmacological activities. This compound has been studied for its potential effects in the following areas:

  • Antitumor Activity : Preliminary studies suggest that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds similar to this compound have shown promise against bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Neuropharmacological Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders. However, high doses have been associated with neurotoxic effects, necessitating careful dosage management .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of substituents on the piperazine ring and the benzenesulfonyl group. Variations in these groups can significantly influence biological activity, selectivity, and potency against various targets. For instance:

Substituent Effect on Activity
Electron-withdrawing groupsIncrease potency against certain targets
Alkyl substitutionsModulate lipophilicity and permeability
Aromatic ringsEnhance binding affinity to receptors

Study on Antitumor Activity

A study evaluated the antitumor properties of several benzenesulfonamide derivatives, including those related to this compound. Results indicated that certain derivatives exhibited significant inhibition of cancer cell lines, with IC50 values suggesting effective cytotoxicity comparable to standard chemotherapeutic agents .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of piperazine derivatives, revealing that compounds similar to this compound demonstrated MIC values lower than those of traditional antibiotics against Mycobacterium tuberculosis (Mtb). This suggests a potential role in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 2-[4-(benzenesulfonyl)piperazin-1-yl]acetate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, coupling benzenesulfonyl chloride with piperazine derivatives followed by alkylation with ethyl bromoacetate is a common route. Optimizing reaction conditions (e.g., using anhydrous solvents, controlled temperature at 60–80°C, and catalysts like K₂CO₃) improves yields . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) ensures high purity. Monitoring intermediates via TLC or LCMS (e.g., ESI-MS m/z analysis) is critical for quality control .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm piperazine ring substitution patterns and ester functionality.
  • LCMS/HRMS to verify molecular weight (e.g., ESI-MS m/z: ~365 [M+H]⁺ for analogous compounds) .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies). Reference standards (e.g., USP/EP impurity markers) can identify byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS hazard guidelines (e.g., H315: skin irritation, H319: eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents. Store in airtight containers at 2–8°C in a desiccator to prevent hydrolysis of the ester group . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antitumor activity?

  • Methodological Answer :

  • Core Modifications : Replace the benzenesulfonyl group with electron-withdrawing substituents (e.g., -CF₃, -Cl) to enhance receptor binding .
  • Ester Bioisosteres : Substitute the ethyl ester with PEGylated esters (e.g., Levocetirizine PEG 400 Ester analogs) to improve solubility and bioavailability .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values and correlate with structural features (e.g., logP, polar surface area) .

Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Validate activity across multiple concentrations to rule out false positives/negatives.
  • Metabolic Stability Testing : Use hepatic microsome assays to identify rapid degradation of certain derivatives (e.g., ester hydrolysis).
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., HDACs, kinases). Discrepancies between in silico and in vitro data may indicate off-target effects .

Q. How can impurity profiling ensure compliance with pharmaceutical standards for this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity. Analyze degradation products via UPLC-MS/MS (e.g., m/z shifts indicating sulfonamide cleavage or ester hydrolysis) .
  • Reference Standards : Use certified impurities (e.g., Cetirizine dihydrochloride-related compounds) as markers. Quantify impurities using validated HPLC methods with ≤0.1% thresholds .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use SwissADME or pkCSM to estimate absorption (Caco-2 permeability), distribution (VDss), metabolism (CYP450 inhibition), and excretion (renal clearance).
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity. Correlate results with in vitro cytotoxicity assays .

Methodological Notes

  • Synthetic References : Key steps from analogous piperazine-based syntheses (e.g., alkylation, Boc deprotection) .
  • Analytical Cross-Validation : Combine NMR, MS, and chromatographic data to confirm structure and purity .
  • Biological Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis, Western blot for target protein modulation) to confirm mechanisms .

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